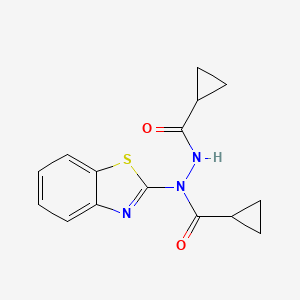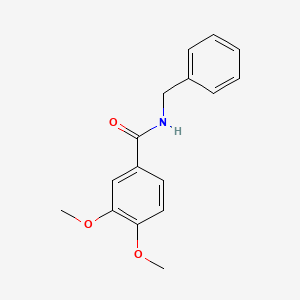![molecular formula C21H21N5O B5588209 N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)
N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as condensation, cyclization, and nucleophilic substitution. For example, compounds like N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine have been synthesized by reacting carbazole derivatives with amino-substituted isoxazoles in the presence of acetic acid in ethanol, indicating the use of similar methods could be applied to the synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through techniques such as IR, 1H-NMR, 13C-NMR, and MS spectral analysis. These techniques provide detailed information about the molecular framework, functional groups, and overall geometry of the molecule, which is crucial for understanding the compound's reactivity and properties (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
Compounds similar to N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine participate in various chemical reactions, including nucleophilic addition, cyclization, and rearrangement. These reactions can lead to the formation of novel heterocyclic scaffolds and are critical for the diversification of chemical structures for further application in medicinal chemistry and material science (Amareshwar, Mishra, & Ila, 2011).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure of compounds can be determined through techniques like X-ray crystallography. For example, the crystal structure analysis of related compounds helps in understanding the molecular packing, hydrogen bonding, and other intermolecular interactions which influence the compound's stability and reactivity (Repich et al., 2017).
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Synthesis
Research in the field of polymerization and material synthesis often investigates compounds with complex structures similar to N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine. For instance, zirconium complexes have been utilized as catalysts for polyethylene polymerization, producing materials with bimodal or multimodal molecular weight distribution (Lee & Kim, 2012). Similarly, compounds with functional groups that facilitate postpolymerization modifications could be relevant for creating biocompatible materials for biomedical applications, as seen in the development of functional Poly(2-oxazoline)s (Mees & Hoogenboom, 2015).
Catalysis and Organic Synthesis
Compounds with multifunctional groups play a significant role in catalysis, offering pathways to synthesize polymers and small molecules. The use of nickel and cobalt complexes for olefin polymerization, highlighting the importance of structural features such as N-heterocyclic groups, suggests that compounds like N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine could find applications in catalyzing specific polymerization reactions or facilitating organic synthesis (Amort et al., 2002).
Adsorbents for Organic Compounds
The development of materials for environmental applications, such as adsorbents for volatile organic compounds, could benefit from exploring the structural and functional diversity of compounds like N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine. Research on polysilsesquioxane xerogels functionalized with amine and thiol groups indicates the potential for such compounds to enhance adsorption capacities for organic pollutants (Da̧browski et al., 2007).
Biomedical Applications
In the biomedical field, compounds with complex structures may serve as building blocks for developing antimicrobial materials or drug delivery systems. Poly(oxazoline)s with telechelic antimicrobial functions, for example, demonstrate how chemical versatility can lead to novel antimicrobial agents (Waschinski & Tiller, 2005). Such research avenues suggest potential applications for N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine in developing new antimicrobial agents or drug delivery systems.
Wirkmechanismus
The mechanism of action of this compound is not clear without further information. If it’s biologically active, its activity would likely depend on its ability to interact with specific biological targets, which could be influenced by its overall structure and the presence of the indole, triazole, and 2,6-dimethylphenoxy groups .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-6-5-7-17(2)21(16)27-11-10-25-13-18(12-24-26-14-22-23-15-26)19-8-3-4-9-20(19)25/h3-9,12-15H,10-11H2,1-2H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHOULSUWTHFQ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[1-[2-(2,6-dimethylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)
![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)
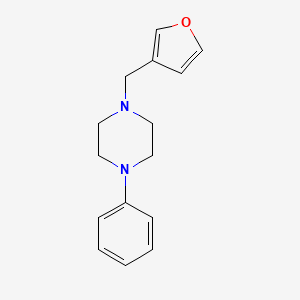
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)
![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)
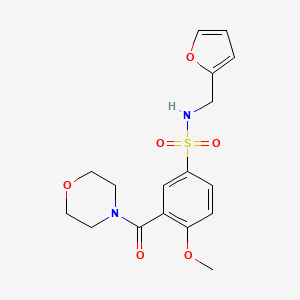
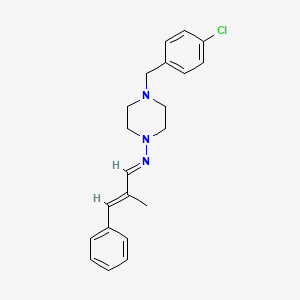
![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)
